
(S)-2-(3-nitrophenyl)-N-(2-oxotetrahydrofuran-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-(3-nitrophenyl)-N-(2-oxotetrahydrofuran-3-yl)acetamide is a chiral compound with potential applications in various fields such as chemistry, biology, and medicine. The compound features a nitrophenyl group and a tetrahydrofuran ring, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(3-nitrophenyl)-N-(2-oxotetrahydrofuran-3-yl)acetamide typically involves the following steps:
Formation of the nitrophenyl intermediate: This step involves the nitration of a suitable phenyl precursor to introduce the nitro group at the desired position.
Formation of the tetrahydrofuran ring: This step involves the cyclization of a suitable precursor to form the tetrahydrofuran ring.
Coupling of the intermediates: The final step involves coupling the nitrophenyl intermediate with the tetrahydrofuran intermediate under suitable reaction conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(3-nitrophenyl)-N-(2-oxotetrahydrofuran-3-yl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitrophenyl group can be reduced to form amino derivatives.
Substitution: The compound can undergo substitution reactions at the nitrophenyl group or the tetrahydrofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH4).
Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
(S)-2-(3-nitrophenyl)-N-(2-oxotetrahydrofuran-3-yl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-2-(3-nitrophenyl)-N-(2-oxotetrahydrofuran-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The nitrophenyl group and the tetrahydrofuran ring play crucial roles in its binding affinity and reactivity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (S)-2-(3-nitrophenyl)-N-(2-oxotetrahydrofuran-3-yl)acetamide can be compared with other nitrophenyl and tetrahydrofuran derivatives, such as:
- (S)-2-(4-nitrophenyl)-N-(2-oxotetrahydrofuran-3-yl)acetamide
- (S)-2-(3-nitrophenyl)-N-(2-oxotetrahydrofuran-3-yl)propionamide
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity. Its chiral nature also adds to its uniqueness, making it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C12H12N2O5 |
|---|---|
Molecular Weight |
264.23 g/mol |
IUPAC Name |
2-(3-nitrophenyl)-N-[(3S)-2-oxooxolan-3-yl]acetamide |
InChI |
InChI=1S/C12H12N2O5/c15-11(13-10-4-5-19-12(10)16)7-8-2-1-3-9(6-8)14(17)18/h1-3,6,10H,4-5,7H2,(H,13,15)/t10-/m0/s1 |
InChI Key |
IUPQZKFASASZOC-JTQLQIEISA-N |
Isomeric SMILES |
C1COC(=O)[C@H]1NC(=O)CC2=CC(=CC=C2)[N+](=O)[O-] |
Canonical SMILES |
C1COC(=O)C1NC(=O)CC2=CC(=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Oxo-2,3-dihydro-1H-benzo[d]imidazole-1-carbohydrazide](/img/structure/B12826056.png)
![Ethyl 4-[{[3,5-bis(trifluoromethyl)phenyl]methyl}(methoxycarbonyl)amino]-2-ethyl-6-(trifluoromethyl)-3,4-dihydroquinoline-1(2H)-carboxylate](/img/structure/B12826063.png)
![5-Chloro-[1,2,4]triazolo[4,3-C]pyrimidine](/img/structure/B12826072.png)
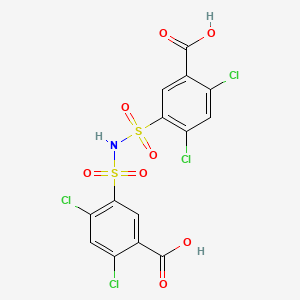

![8-Methoxyimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B12826090.png)
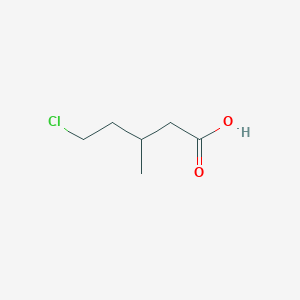
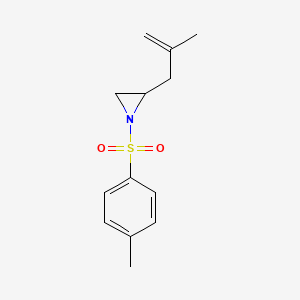
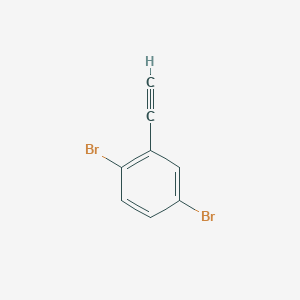
![(2E)-3-propyl-2-[(E)-3-(3-propyl-1,3-benzothiazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzothiazole;hydroiodide](/img/structure/B12826118.png)


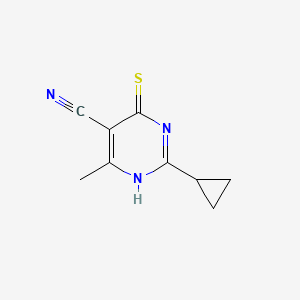
![Manganese(2+); 2-methoxy-6-[2-[(3-methoxy-2-oxidophenyl)methylideneamino]ethyliminomethyl]phenolate; chloride](/img/structure/B12826141.png)
